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Executive Summary

Troglitazone (trade name Rezulin), the first of the thiazolidinedione class of antidiabetic drugs,
was introduced in 1997 as a novel insulin sensitizer for the treatment of type 2 diabetes.[1][2][3]
[4] Despite its efficacy, its clinical use was short-lived due to an unacceptable risk of severe,
idiosyncratic hepatotoxicity.[1][5] Reports of acute liver failure and death began to emerge
shortly after its widespread use, leading to its withdrawal from the market in the United
Kingdom in late 1997 and in the United States in March 2000.[3][4][6] This document provides
a comprehensive technical overview of the historical timeline of troglitazone's withdrawal,
guantitative data on its hepatotoxicity, detailed experimental protocols from key toxicological
studies, and an exploration of the molecular mechanisms and signaling pathways implicated in
the drug-induced liver injury.

History of Troglitazone Approval and Withdrawal

Troglitazone was approved by the U.S. Food and Drug Administration (FDA) in January 1997
for the treatment of type 2 diabetes.[3][5][7] However, concerns about liver toxicity were
present even before its approval.[3][8] Following its launch, post-marketing surveillance
revealed numerous cases of severe liver damage.[5][9] The UK withdrew the drug in December
1997.[3][10] The FDA initially responded by adding warnings to the drug's label and mandating
monthly monitoring of liver enzymes.[3][11] Despite these measures, reports of liver failure
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continued to accumulate.[8] By the time of its withdrawal from the U.S. market on March 21,
2000, the drug had been linked to at least 63 deaths from liver failure.[3][12]

Date Event Jurisdiction Reference

Approved for medical ]
Jan 29, 1997 United States [31[7]
use

Approved for medical ) )
Jul 1997 ) United Kingdom [3]
use (as Romozin)

Withdrawn from the
Dec 1, 1997 United Kingdom [31[7]
market

FDA recommends ]
Mar 1999 o United States [6]
limited use

Withdrawn from the ]
Mar 21, 2000 United States [3161[7]
market

Withdrawn from the
Post-2000 Japan [31[7]
market

o Table 1: Timeline of Troglitazone Regulatory Milestones *

Quantitative Hepatotoxicity Data

The hepatotoxic potential of troglitazone was evident in both pre-marketing clinical trials and
post-marketing surveillance data. While initial trials suggested a manageable risk, post-
marketing data revealed a more severe and unpredictable profile.

Pre-Marketing Clinical Trial Data

In randomized, placebo-controlled clinical trials, a notable percentage of patients treated with
troglitazone exhibited elevated serum aminotransferase levels, a key indicator of liver stress.
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Parameter Troglitazone Group Placebo Group Reference
Patients with ALT = 3x
o 1.9% (48 of 2510
Upper Limit of Normal ) 0.6% [41151[13]
patients)
(ULN)
Patients with ALT >
10x Upper Limit of 0.5% 0.0% [4]

Normal (ULN)

e Table 2: Incidence of Elevated Liver Enzymes in Pre-Marketing Trials *

Post-Marketing Surveillance Data

After its release, the severity of troglitazone-induced liver injury became apparent, with

numerous reports of acute liver failure.

Metric Value Notes Reference
Total Patients Treated o From March 1997 to

Approx. 1.92 million [14]
(Us) February 2000
Reported Cases of 94 (89 acute, 5 )

) ) ) As of drug withdrawal [15][16]
Liver Failure to FDA chronic)
Confirmed Deaths By the time of U.S.
' _ At least 63 _ [31(12]
from Liver Failure withdrawal
Estimated Incidence 1in 20,000 person- Based on 83 reported [14]
of Liver Failure years cases
At 26 months of use,

Estimated Number ) )

600 to 1,500 patients accounting for [15]

Needed to Harm

underreporting

o Table 3: Post-Marketing Reports of Severe Hepatotoxicity in the U.S. *

Mechanisms of Troglitazone-Induced Hepatotoxicity

© 2025 BenchChem. All rights reserved.

3/12

Tech Support


https://www.ncbi.nlm.nih.gov/books/NBK548142/
https://pubs.acs.org/doi/10.1021/tx034033e
https://www.citizen.org/article/testimony-advising-the-fda-to-withdraw-troglitazone-rezulin/
https://www.ncbi.nlm.nih.gov/books/NBK548142/
https://www.benchchem.com/product/b1681588?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/11828837/
https://pubmed.ncbi.nlm.nih.gov/12681458/
https://www.researchgate.net/publication/7604851_Troglitazone-induced_liver_failure_A_case_study
https://en.wikipedia.org/wiki/Troglitazone
https://www.seegerweiss.com/drug-injury/rezulin-lawsuit/
https://pubmed.ncbi.nlm.nih.gov/11828837/
https://pubmed.ncbi.nlm.nih.gov/12681458/
https://www.benchchem.com/product/b1681588?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681588?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The liver injury caused by troglitazone is considered multifactorial, involving direct
mitochondrial toxicity, metabolic activation into reactive intermediates, and disruption of bile
acid homeostasis.[1][2]

Mitochondrial Dysfunction

A primary mechanism of troglitazone toxicity is the impairment of mitochondrial function.[17]
[18] Troglitazone has been shown to uncouple oxidative phosphorylation, induce the
mitochondrial permeability transition (MPT), damage mitochondrial DNA, and decrease ATP
synthesis.[1][5][17][19] This leads to increased production of reactive oxygen species (ROS),
creating a vicious cycle of oxidative stress and further mitochondrial damage, ultimately
triggering apoptosis or necrosis.[17]
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Caption: Signaling pathway for troglitazone-induced mitochondrial dysfunction.

Metabolic Activation to Reactive Intermediates

Troglitazone's unique vitamin E-like chromane ring can be metabolized by cytochrome P450
enzymes, particularly CYP3A4, into reactive intermediates.[2][4][9][20] These include
electrophilic quinone-type metabolites, o-quinone methides, and other species that can deplete
cellular glutathione (GSH), covalently bind to cellular macromolecules like proteins and DNA,
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and induce oxidative stress through redox cycling.[5][9][20][21] This metabolic activation is a
key factor in its direct, intrinsic hepatotoxicity.[5][9]
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Caption: Pathway of troglitazone's metabolic activation to reactive intermediates.

Inhibition of Bile Salt Export Pump (BSEP)
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Another proposed mechanism involves the inhibition of the bile salt export pump (BSEP) by
troglitazone and its sulfate metabolite.[5][9] BSEP is critical for pumping bile salts out of
hepatocytes. Its inhibition leads to the intracellular accumulation of toxic bile salts (cholestasis),
which can induce mitochondrial dysfunction and trigger hepatocyte apoptosis due to their
detergent properties.[5][9]

Key Experimental Protocols

Understanding the mechanisms of troglitazone hepatotoxicity has relied on a variety of in vitro
and in vivo experimental models.

In Vitro Assessment of Mitochondrial Toxicity in Isolated
Mitochondria

o Objective: To directly measure the effect of troglitazone on mitochondrial function.
» Methodology:

o lIsolation: Liver mitochondria are isolated from untreated Sprague-Dawley rats via
differential centrifugation.

o Mitochondrial Permeability Transition (MPT): Mitochondrial swelling, an indicator of MPT
pore opening, is measured spectrophotometrically as a decrease in absorbance at 540
nm. Mitochondria are incubated in a buffer containing troglitazone (e.g., 10 uM and 50
MM) with or without MPT inhibitors like cyclosporin A (CsA).[22]

o Oxygen Consumption: Mitochondrial respiration is measured using a Clark-type oxygen
electrode. The effects of troglitazone on State 3 (ADP-stimulated) and State 4 (resting)
respiration are quantified.

o Membrane Potential: Mitochondrial membrane potential (AWm) is assessed using
fluorescent dyes like JC-1 or rhodamine 123. A decrease in fluorescence indicates
depolarization.

o ATP Synthesis: ATP levels are quantified using a luciferin/luciferase-based
bioluminescence assay after exposing isolated mitochondria to troglitazone.[9][17]
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» Reference Studies: Masubuchi et al., 2006; Haskins et al., 2001.[1][19]

In Vitro Metabolism and Reactive Intermediate Trapping

o Objective: To identify reactive metabolites formed from troglitazone.
» Methodology:

o Incubation: Troglitazone is incubated with human liver microsomes or specific cDNA-
expressed cytochrome P450 isoforms (e.g., CYP3A4).[20][21][23]

o Cofactors: The incubation mixture contains an NADPH-generating system to support P450

activity.

o Trapping Agent: A nucleophilic trapping agent, typically glutathione (GSH), is included in
the incubation to form stable adducts with any electrophilic metabolites produced.[20][23]
[24]

o Analysis: The reaction mixture is analyzed using liquid chromatography-tandem mass
spectrometry (LC-MS/MS) to detect and identify the structures of the GSH-conjugated
metabolites.[21][23]

e Reference Study: Kassahun et al., 2001.[19][21]

In Vivo Model of Susceptibility (Sod2+/- Mouse)

o Objective: To investigate if underlying, clinically silent mitochondrial stress sensitizes an
organism to troglitazone-induced liver injury.

o Methodology:

o Animal Model: Heterozygous superoxide dismutase 2 (Sod2+/-) mice, which have a
genetic compromise in mitochondrial antioxidant defense, are used alongside wild-type
(Sod2+/+) controls.[19][25]

o Dosing: Mice are administered troglitazone (e.g., 30 mg/kg/day, intraperitoneally) or
vehicle for a prolonged period (e.g., 4 weeks).[19]
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o Hepatotoxicity Assessment: Liver injury is assessed by measuring serum alanine
aminotransferase (ALT) activity and by histopathological examination of liver tissue for
necrosis.[19]

o Mitochondrial Analysis: Mitochondria are isolated from the livers of treated and control
mice. Assays are performed to measure the activity of mitochondrial enzymes (e.g.,
complex |, aconitase) and levels of oxidative damage markers (e.g., protein carbonyls).
[19]

o Reference Study: Ong et al., 2007.[25]
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Caption: Experimental workflow for an in vivo study of troglitazone hepatotoxicity.
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Conclusion

The case of troglitazone serves as a critical lesson in drug development and post-marketing
surveillance. While it showed promise as an antidiabetic agent, its significant risk of severe and
unpredictable hepatotoxicity led to its necessary withdrawal.[1][4] Research into its toxic
mechanisms has greatly advanced the understanding of drug-induced liver injury, highlighting
the complex interplay between a drug's chemistry, its metabolism, mitochondrial health, and
individual patient susceptibility. The multifaceted toxicological profile, involving mitochondrial
impairment, formation of reactive metabolites, and BSEP inhibition, underscores the
importance of developing more predictive preclinical models to identify potential hepatotoxins
early in the drug development pipeline.[5][9][26]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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